Mattson Boronate Urea Pinacol Ester

Hydrogen‑bond donor catalysis organocatalysis acidity tuning

Researchers using conventional ureas like Schreiner's thiourea face slow turnover or complete inactivity in metal-free O-H/S-H insertion and conjugate addition reactions. Mattson Boronate Urea Pinacol Ester solves this through internal boronate coordination, lowering the N-H pKa to 9.5 and delivering up to 10-fold rate enhancements. - Enables >90% yields in O-H/S-H insertions of α-aryldiazoacetates where generic ureas give zero turnover. - Provides 68-93% yields across diverse amine nucleophiles in nitrocyclopropane ring-opening reactions. - Bench-stable white solid shipped under wet ice; store at 2-8°C for long-term stability.

Molecular Formula C21H21BF6N2O3
Molecular Weight 474.2 g/mol
Cat. No. B12058527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMattson Boronate Urea Pinacol Ester
Molecular FormulaC21H21BF6N2O3
Molecular Weight474.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C21H21BF6N2O3/c1-18(2)19(3,4)33-22(32-18)15-7-5-6-8-16(15)30-17(31)29-14-10-12(20(23,24)25)9-13(11-14)21(26,27)28/h5-11H,1-4H3,(H2,29,30,31)
InChIKeyOJFYKTGJRXTBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mattson Boronate Urea Pinacol Ester – A Tunable Hydrogen‑Bond‑Donor Organocatalyst with Quantified Acidity Advantage


Mattson Boronate Urea Pinacol Ester (CAS 1538637‑10‑3) belongs to the boronate urea class of internally Lewis‑acid‑activated hydrogen‑bond‑donor (HBD) catalysts [1]. The compound features a 3,5‑bis(trifluoromethyl)phenyl urea scaffold with an ortho‑pinacolboronate that coordinates the urea carbonyl oxygen, lowering the N–H pKa relative to conventional ureas . It is a bench‑stable white solid (MW 474.20 g mol⁻¹) that catalyzes conjugate additions, nitrocyclopropane ring‑openings, and metal‑free insertion reactions of diazo compounds [2].

Why Conventional Ureas Cannot Replace Mattson Boronate Urea Pinacol Ester – Acidity and Reactivity Deficits


Generic ureas such as Schreiner’s thiourea or simple 1,3‑diarylureas operate as HBD catalysts, but their N–H acidity (pKa > 12 in DMSO) is orders of magnitude weaker than that of internally boronate‑activated ureas [1]. The pinacolboronate ester in Mattson Boronate Urea Pinacol Ester produces a pKa(DMSO) = 9.5 through internal Lewis acid coordination, translating to rate enhancements of up to 10‑fold in conjugate additions versus Schreiner‑type ureas . Furthermore, conventional ureas fail to promote metal‑free O–H and S–H insertion reactions of α‑aryldiazoacetates, whereas boronate ureas succeed through “acid amplification” of the protic nucleophile [2]. These quantitative gaps mean that simply selecting a cheaper, non‑boronate urea will result in markedly slower reactions or complete lack of turnover in insertion manifolds.

Mattson Boronate Urea Pinacol Ester – Head‑to‑Head Quantitative Evidence vs. Closest Analogs


pKa Acidity: Mattson Boronate Urea Pinacol Ester vs. Conventional Ureas

Mattson Boronate Urea Pinacol Ester exhibits a pKa(DMSO) = 9.5, whereas conventional Schreiner‑type ureas and 1,3‑diarylureas have pKa values in the range of 12.8–13.2 [1]. The ~3.5‑unit difference corresponds to an acidity enhancement of roughly 3000‑fold, directly attributable to the internal Lewis acid coordination of the pinacolboronate to the urea carbonyl .

Hydrogen‑bond donor catalysis organocatalysis acidity tuning

Rate Enhancement in Conjugate Addition: Boronate Urea vs. Schreiner Urea

In the indole addition to nitrostyrenes, Mattson Boronate Urea Pinacol Ester delivers up to a 10‑fold rate enhancement relative to Schreiner‑type thiourea under identical conditions . This head‑to‑head comparison demonstrates that the internal boronate coordination translates directly into superior catalytic turnover frequency.

conjugate addition nitrostyrene activation reaction kinetics

Metal‑Free O–H Insertion: Boronate Urea Enables Reaction Where Conventional Ureas Fail

Mattson Boronate Urea Pinacol Ester promotes metal‑free O–H insertion of α‑aryldiazoacetates with alcohols, yielding the corresponding α‑alkoxy esters in up to 95% isolated yield. Under identical conditions, Schreiner’s urea and N,N′‑bis[3,5‑bis(trifluoromethyl)phenyl]urea give <5% yield [1]. This demonstrates a qualitative (on/off) differentiation enabled by the boronate’s acid‑amplification mechanism.

diazo insertion metal‑free catalysis acid amplification

Nitrocyclopropane Ring‑Opening: Yield and Scope vs. Non‑Boronated Ureas

Mattson Boronate Urea Pinacol Ester catalyzes the nucleophilic ring‑opening of nitrocyclopropane carboxylates with a range of anilines, providing nitro ester products in 68–93% isolated yield [1]. By comparison, the same reaction with conventional (non‑boronate) urea catalysts typically requires higher loadings and longer times to reach comparable conversion, and yields drop substantially with less nucleophilic amines [2].

nitrocyclopropane activation ring‑opening nitro ester building blocks

Tunable Acidity Across the Boronate Urea Family: Pinacol Ester vs. Difluoroboronate Analogue

The pinacol boronate ester provides a pKa(DMSO) = 9.5, while the difluoroboronate analogue (Mattson Difluoroborate Urea, CAS 1451048‑80‑8) reaches pKa(DMSO) = 7.5—the most acidic urea catalyst reported . This 2‑unit pKa span enables users to select the optimal acidity for a given substrate without changing the core scaffold, offering tunability that is absent in conventional ureas.

catalyst tuning pKa modulation difluoroboronate urea

Mattson Boronate Urea Pinacol Ester – Research & Industrial Scenarios Where Evidence Supports Prioritization


Conjugate Addition Method Development Requiring High Turnover Frequency

When optimizing indole or electron‑rich arene additions to nitroalkenes, the documented 10‑fold rate enhancement of Mattson Boronate Urea Pinacol Ester over Schreiner’s urea [1] supports its selection as the lead HBD catalyst. The rate advantage directly reduces reaction times at any given catalyst loading, making it the preferred choice for high‑throughput experimentation and scale‑up campaigns.

Metal‑Free Diazo Insertion for Pharmaceutical Intermediate Synthesis

For routes requiring O–H or S–H insertion of α‑aryldiazoacetates without transition metals (e.g., to avoid metal contamination in API synthesis), Mattson Boronate Urea Pinacol Ester is one of the very few catalysts that deliver high yields (>90%) where conventional ureas give essentially zero turnover [2]. Its use eliminates the need for rhodium or copper catalysts, simplifying purification and regulatory compliance.

Nitrocyclopropane Carboxylate Ring‑Opening for Nitro Ester Library Synthesis

In medicinal chemistry campaigns requiring diverse nitro ester building blocks, Mattson Boronate Urea Pinacol Ester provides consistently high yields (68–93%) across a broad range of amine nucleophiles [3]. The catalyst’s bench stability and ease of handling further support its adoption in parallel synthesis workflows.

Acidity‑Tunable Catalyst Screening for Substrate‑Specific Optimization

When a reaction benefits from HBD catalysis but the optimal acidity is unknown, researchers can screen the pinacol boronate ester (pKa 9.5) and the difluoroboronate analogue (pKa 7.5) side by side . This tunability, rooted in the boron ligand rather than the urea scaffold, allows fine‑tuning of catalyst activity without altering steric or solubility properties.

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